4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine
Overview
Description
4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a chloro and methyl group attached to a phenoxy ring, which is further connected to a methylphenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methylphenol and 3-methylphenylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Process: The 2-chloro-5-methylphenol is reacted with 3-methylphenylamine in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Catalysts: Employing catalysts to enhance the reaction rate and yield.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenylamine derivatives.
Scientific Research Applications
4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
2-Chloro-5-methylphenol: A related compound with similar structural features but different functional groups.
4-(2-Chloro-5-methylphenoxy)piperidine: Another compound with a similar phenoxy structure but different substituents.
Uniqueness: 4-(2-Chloro-5-methylphenoxy)-3-methylphenylamine is unique due to its specific combination of chloro, methyl, and phenoxy groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(2-chloro-5-methylphenoxy)-3-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-3-5-12(15)14(7-9)17-13-6-4-11(16)8-10(13)2/h3-8H,16H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGWOZLHVFFAJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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